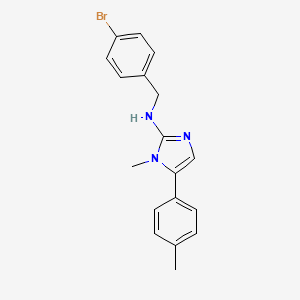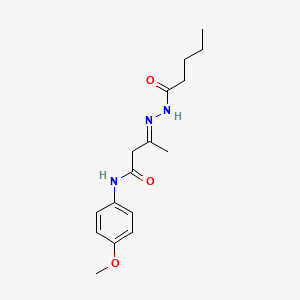![molecular formula C25H24N2O3 B11560611 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11560611.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its complex molecular structure, which includes a benzoxazole ring, a phenyl group, and a propoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 3-bromopropoxybenzamide in the presence of a base such as potassium carbonate. This step introduces the propoxybenzamide moiety to the benzoxazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide has been explored for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties. Additionally, its structural features allow it to interact with microbial cell membranes, contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide: This compound shares a similar benzoxazole core but differs in the substituent groups attached to the phenyl ring.
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide: Another related compound with a furan ring and nitrophenyl group.
Uniqueness
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H24N2O3 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C25H24N2O3/c1-4-11-29-21-10-6-7-18(15-21)24(28)26-20-9-5-8-19(14-20)25-27-22-13-16(2)12-17(3)23(22)30-25/h5-10,12-15H,4,11H2,1-3H3,(H,26,28) |
Clave InChI |
SMNSCQSSLKVGSC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC(=CC(=C4O3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-fluorobenzamide](/img/structure/B11560532.png)
![2-(2-chlorophenoxy)-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11560533.png)
![N'-[(E)-furan-2-ylmethylidene]-3-methylbenzohydrazide](/img/structure/B11560538.png)
![2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11560539.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B11560543.png)
![4-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide](/img/structure/B11560550.png)


![17-Phenyl-1-[(phenylimino)methyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11560569.png)
![2-({5-[(E)-{2-[(2-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11560582.png)
![3,5-dinitro-N'-[(1E)-pentylidene]benzohydrazide](/img/structure/B11560597.png)
![N-benzyl-6-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11560598.png)
![3-bromo-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11560606.png)
![N-(4-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B11560610.png)
